(5Z)-5-(2-propoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Description
(5Z)-5-(2-propoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C18H15N3O2S2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
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Biological Activity
(5Z)-5-(2-propoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound characterized by its complex structure and potential biological activities. This compound belongs to a class of thiazolo-triazole derivatives known for their diverse pharmacological properties.
Chemical Structure
The molecular formula of the compound is C18H15N3O2S2. Its structural representation includes a thiazole ring fused with a triazole moiety, which is significant for its biological interactions.
Structural Information
- Molecular Formula : C18H15N3O2S2
- CAS Number : 609794-86-7
- SMILES Notation : CCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2
Antimicrobial Properties
Research indicates that thiazolo-triazole derivatives exhibit notable antimicrobial activity. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Several derivatives within this class have been investigated for anticancer properties. In vitro studies have shown that they can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle proteins and apoptosis-related genes. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate potency against these cell lines.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Results : The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 15 to 25 µg/mL.
-
Anticancer Activity Assessment :
- Objective : Investigate the effects on cell viability in cancer cell lines.
- Results : The compound reduced cell viability by over 50% in MCF-7 cells at a concentration of 20 µM after 48 hours of treatment.
Summary of Biological Activities
Activity Type | Effectiveness | Mechanism of Action |
---|---|---|
Antimicrobial | Moderate | Disruption of cell wall synthesis |
Anticancer | Moderate | Induction of apoptosis via modulation of cell cycle proteins |
Properties
CAS No. |
609794-86-7 |
---|---|
Molecular Formula |
C18H15N3O2S2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-propoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H15N3O2S2/c1-2-9-23-13-7-4-3-6-12(13)11-15-17(22)21-18(25-15)19-16(20-21)14-8-5-10-24-14/h3-8,10-11H,2,9H2,1H3/b15-11- |
InChI Key |
ZUKIJYSRLQMUBK-PTNGSMBKSA-N |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CS4)S2 |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2 |
Origin of Product |
United States |
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